4-Ethylmorpholin-4-ium;bromide

Catalog No.
S15962914
CAS No.
6517-34-6
M.F
C6H14BrNO
M. Wt
196.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethylmorpholin-4-ium;bromide

CAS Number

6517-34-6

Product Name

4-Ethylmorpholin-4-ium;bromide

IUPAC Name

4-ethylmorpholin-4-ium;bromide

Molecular Formula

C6H14BrNO

Molecular Weight

196.09 g/mol

InChI

InChI=1S/C6H13NO.BrH/c1-2-7-3-5-8-6-4-7;/h2-6H2,1H3;1H

InChI Key

UNDWHSZYMRZIOB-UHFFFAOYSA-N

Canonical SMILES

CC[NH+]1CCOCC1.[Br-]

4-Ethylmorpholin-4-ium bromide is a quaternary ammonium compound characterized by the molecular formula C7_7H16_{16}BrNO. This compound features a morpholine ring that is substituted with both ethyl and methyl groups, along with a bromide anion. Its unique structure contributes to its diverse applications in various fields, including organic synthesis, biology, and industry.

  • Nucleophilic Substitution: The bromide ion can be replaced by various nucleophiles, such as sodium hydroxide or potassium cyanide, typically in polar solvents like water or alcohols.
  • Oxidation: Under specific conditions, it can be oxidized to form corresponding oxides using reagents like hydrogen peroxide or potassium permanganate.
  • Reduction: The compound can also undergo reduction reactions to yield different morpholine derivatives, often utilizing reducing agents like lithium aluminum hydride or sodium borohydride.

Research indicates that 4-Ethylmorpholin-4-ium bromide exhibits notable biological activity, particularly as an antimicrobial agent. Its mechanism of action is primarily through membrane disruption, which inhibits microbial growth. This compound may interfere with essential biochemical pathways in microorganisms, leading to their death. Its pharmacokinetics suggest low bioavailability due to poor absorption and rapid elimination from biological systems.

4 Ethylmorpholine+Methyl bromide4 Ethyl 4 methylmorpholin 4 ium bromide\text{4 Ethylmorpholine}+\text{Methyl bromide}\rightarrow \text{4 Ethyl 4 methylmorpholin 4 ium bromide}

In industrial settings, continuous flow reactors are often employed for large-scale production to ensure consistent quality and yield. The reaction conditions are optimized for high purity and minimal by-products, followed by purification techniques such as recrystallization.

4-Ethylmorpholin-4-ium bromide finds applications in various domains:

  • Chemistry: Serves as a phase-transfer catalyst in organic synthesis.
  • Biology: Utilized in studies of enzyme kinetics and protein interactions.
  • Medicine: Investigated for potential use in drug delivery systems.
  • Industry: Used in the production of surfactants and as an intermediate in synthesizing other chemicals.

Interaction studies involving 4-Ethylmorpholin-4-ium bromide focus on its reactivity with biological macromolecules and small molecules. Notable findings suggest that the compound's antimicrobial properties may be influenced by environmental factors such as pH, temperature, and the presence of organic matter. These interactions are critical for understanding its efficacy in various applications.

Several compounds share structural similarities with 4-Ethylmorpholin-4-ium bromide. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-MethylmorpholineMorpholine ring with a methyl groupLacks the ethyl group; different reactivity
4-EthylmorpholineMorpholine ring with an ethyl groupLacks the methyl group; affects chemical properties
N,N-Dimethylmorpholinium bromideQuaternized morpholine derivativeKnown for high antimicrobial activity
1-BromoethylmorpholineContains an ethyl bromo substituentDifferent electrophilic characteristics

The uniqueness of 4-Ethylmorpholin-4-ium bromide lies in the presence of both ethyl and methyl groups on the morpholine ring. This dual substitution enhances its solubility and reactivity compared to its analogs, allowing for a broader range of applications in both research and industrial settings.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

195.02588 g/mol

Monoisotopic Mass

195.02588 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-15-2024

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